molecular formula C24H33N3O5S2 B2368037 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-86-3

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2368037
CAS No.: 449766-86-3
M. Wt: 507.66
InChI Key: YJSUUCBSSKVRSY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H33N3O5S2 and its molecular weight is 507.66. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the N,N-dipropylsulfamoyl group may enhance its therapeutic efficacy and broaden its application in various disease models.

Structural Overview

The compound can be described structurally as follows:

  • Molecular Formula : C23H32N4O4S2
  • Molecular Weight : 492.65 g/mol
  • Key Functional Groups :
    • Sulfamoyl group (N,N-dipropylsulfamoyl)
    • Amido group
    • Tetrahydrothieno ring

Antimicrobial Properties

Compounds containing thiazole and sulfamoyl moieties have been associated with antimicrobial activity . The sulfamoyl group is particularly known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria due to its structural components.

Anticancer Activity

Research indicates that compounds with similar structures can also demonstrate anticancer activity . The thieno[2,3-c]pyridine scaffold has been shown to inhibit various cancer cell lines by inducing apoptosis and halting cell proliferation. In vitro studies are necessary to evaluate the specific cytotoxic effects of this compound on different cancer types.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
  • Interference with DNA Synthesis : Similar compounds have been reported to disrupt DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells leading to apoptosis.

Research Findings and Case Studies

A review of existing literature reveals several studies focusing on similar compounds that highlight their biological activities:

StudyCompoundActivityFindings
Sulfamoyl derivativesAntibacterialShowed inhibition against E. coli and S. aureus with MIC values < 10 µg/mL.
Thieno[2,3-c]pyridine analogsAnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM.
N,N-Dipropylsulfamoyl compoundsAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S2/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-7-3)19-12-15-26(4)16-20(19)33-23/h8-11H,5-7,12-16H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSUUCBSSKVRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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